6-Anilino-5,8-quinolinedione

Übersicht

Beschreibung

LY83583, also known as 6-anilino-5,8-quinolinedione, is a chemical compound that functions as an inhibitor of soluble guanylate cyclase. Soluble guanylate cyclase is an enzyme involved in the conversion of guanosine triphosphate to cyclic guanosine monophosphate, a critical component of the nitric oxide and cyclic guanosine monophosphate signaling pathway. This pathway plays a significant role in various physiological processes, including smooth muscle relaxation and neurotransmission .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von LY83583 beinhaltet die Reaktion von 5,8-Chinolindion mit Anilin. Die Reaktion findet typischerweise in Gegenwart eines geeigneten Lösungsmittels und unter kontrollierten Temperaturbedingungen statt, um die Bildung des gewünschten Produkts sicherzustellen. Die Reaktion lässt sich wie folgt zusammenfassen:

- Lösen Sie 5,8-Chinolindion in einem geeigneten Lösungsmittel wie Ethanol oder Aceton.

- Fügen Sie Anilin zu der Lösung und rühren Sie die Mischung bei Raumtemperatur.

- Erhitzen Sie die Reaktionsmischung auf eine bestimmte Temperatur (z. B. 60-80 °C) und halten Sie sie für einen bestimmten Zeitraum (z. B. 2-4 Stunden) aufrecht.

- Kühlen Sie die Reaktionsmischung ab und isolieren Sie das Produkt durch Filtration oder Kristallisation.

Industrielle Produktionsmethoden

Die industrielle Produktion von LY83583 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Lösungsmitteln und Reagenzien in Industriequalität, und die Reaktionsbedingungen werden auf maximale Ausbeute und Reinheit optimiert. Das Produkt wird typischerweise durch Techniken wie Umkristallisation oder Chromatographie gereinigt .

Chemische Reaktionsanalyse

Arten von Reaktionen

LY83583 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: LY83583 kann oxidiert werden, um verschiedene Chinonderivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Hydrochinonderivate zu bilden.

Substitution: LY83583 kann Substitutionsreaktionen eingehen, bei denen die Anilingruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat. Die Reaktionen werden typischerweise in sauren oder basischen Bedingungen durchgeführt.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet. Die Reaktionen werden üblicherweise in einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Halogenide oder Amine. Die Reaktionen werden in Gegenwart eines Katalysators oder unter bestimmten Temperatur- und Druckbedingungen durchgeführt.

Hauptprodukte, die gebildet werden

Oxidation: Chinonderivate.

Reduktion: Hydrochinonderivate.

Substitution: Verschiedene substituierte Chinolinderivate.

Wissenschaftliche Forschungsanwendungen

LY83583 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeug verwendet, um den Stickstoffmonoxid- und cyclischen Guanosinmonophosphat-Signalweg zu untersuchen.

Biologie: Wird in der Forschung zur zellulären Signalübertragung und Regulation eingesetzt, insbesondere im Zusammenhang mit der Hemmung der Guanylatcyclase.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen im Zusammenhang mit abnormalen cyclischen Guanosinmonophosphat-Spiegeln untersucht, wie z. B. Herz-Kreislauf-Erkrankungen und bestimmte Krebsarten.

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf den Stickstoffmonoxid- und cyclischen Guanosinmonophosphat-Signalweg abzielen

Wirkmechanismus

LY83583 übt seine Wirkung aus, indem es die lösliche Guanylatcyclase hemmt und so die Produktion von cyclischem Guanosinmonophosphat reduziert. Diese Hemmung führt zu einem Rückgang des cyclischen Guanosinmonophosphat-Spiegels in verschiedenen Geweben und beeinflusst Prozesse wie die Relaxation der glatten Muskulatur und die Thrombozytenaggregation. Der Wirkmechanismus der Verbindung beinhaltet die Bildung von Superoxidanionen, die die Aktivität der löslichen Guanylatcyclase stören .

Analyse Chemischer Reaktionen

Types of Reactions

LY83583 undergoes various chemical reactions, including:

Oxidation: LY83583 can be oxidized to form different quinone derivatives.

Reduction: The compound can be reduced to form hydroquinone derivatives.

Substitution: LY83583 can undergo substitution reactions where the aniline group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are usually performed in an inert atmosphere to prevent oxidation.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines. The reactions are carried out in the presence of a catalyst or under specific temperature and pressure conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Neurology and Biochemistry

- Application : Inhibition of soluble guanylate cyclase.

- Methodology : The compound is introduced into biological systems containing soluble guanylate cyclase, and the resultant effects on cyclic guanosine monophosphate (cGMP) production are measured.

- Outcomes : The application leads to a significant reduction in cGMP levels, which can affect various neurological functions and signal transduction pathways related to neuronal activity .

Immunology and Cell Biology

- Application : Blocking of intracellular calcium release and leukotriene synthesis.

- Methodology : Cells are treated with 6-anilino-5,8-quinolinedione, followed by assays to measure intracellular calcium levels and leukotriene release.

- Outcomes : The compound effectively inhibits antigen-induced leukotriene production, which is crucial for understanding inflammatory responses in diseases such as asthma and allergic reactions .

Pharmacology

- Application : Modulation of platelet activation.

- Methodology : Platelets are treated with the compound to evaluate its effects on cyclic GMP levels and platelet activation.

- Outcomes : The compound inhibits nitrovasodilator-induced increases in cyclic GMP, leading to reduced platelet activation. This suggests potential therapeutic applications in managing cardiovascular diseases .

Oncology

- Application : Antineoplastic properties.

- Methodology : Cancer cells are exposed to this compound to assess its effects on tumor growth and proliferation.

- Outcomes : The compound shows selective cytotoxicity against cancer cells while sparing normal cells, indicating its potential as a targeted cancer therapy .

Case Study 1: Inhibition of HIV Replication

Research has demonstrated that this compound exhibits anti-HIV properties by inhibiting the binding of HIV matrix proteins to RNA. This mechanism involves the crosslinking of viral proteins through sulfhydryl interactions, which may lead to the development of new antiviral therapies .

Case Study 2: Anti-Leukemic Activity

Studies have shown that this compound selectively induces apoptosis in certain leukemia cell lines. The mechanism involves DNA cleavage and inhibition of cell proliferation pathways, highlighting its potential as an anti-cancer agent .

Data Summary Table

| Application Area | Methodology | Key Findings |

|---|---|---|

| Neurology | Measurement of cGMP production | Inhibition of cGMP leads to altered neuronal signaling |

| Immunology | Assays on leukotriene synthesis | Blockage of leukotriene release |

| Pharmacology | Evaluation of platelet activation | Reduced platelet activation via cyclic GMP modulation |

| Oncology | Assessment of tumor growth in cancer cells | Selective cytotoxicity against cancer cells |

| HIV Research | Inhibition studies on HIV matrix protein binding | Effective crosslinking leading to reduced viral replication |

Wirkmechanismus

LY83583 exerts its effects by inhibiting soluble guanylate cyclase, thereby reducing the production of cyclic guanosine monophosphate. This inhibition leads to a decrease in cyclic guanosine monophosphate levels in various tissues, affecting processes such as smooth muscle relaxation and platelet aggregation. The compound’s mechanism of action involves the formation of superoxide anions, which interfere with the activity of soluble guanylate cyclase .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methylenblau: Ein weiterer Inhibitor der löslichen Guanylatcyclase, der zur Behandlung von Methämoglobinämie eingesetzt wird.

Cinaciguat: Ein Aktivator der löslichen Guanylatcyclase, der zur Behandlung von Herzinsuffizienz eingesetzt wird.

Linaclotid: Ein Guanylatcyclase-C-Agonist, der zur Behandlung des Reizdarmsyndroms mit Verstopfung eingesetzt wird.

Einzigartigkeit von LY83583

LY83583 ist einzigartig in seiner Fähigkeit, die lösliche Guanylatcyclase durch die Bildung von Superoxidanionen zu hemmen, ein Mechanismus, der von vielen anderen Guanylatcyclase-Inhibitoren nicht geteilt wird. Dieser einzigartige Mechanismus macht LY83583 zu einem wertvollen Werkzeug in der Forschung, die sich auf den Stickstoffmonoxid- und cyclischen Guanosinmonophosphat-Signalweg konzentriert .

Biologische Aktivität

6-Anilino-5,8-quinolinedione (LY83583) is a quinolone derivative known for its diverse biological activities, particularly in the fields of neurology, immunology, and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

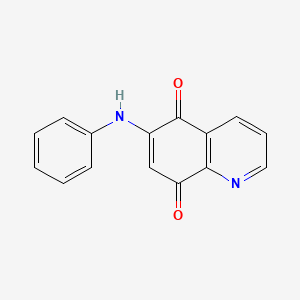

Chemical Structure and Properties

This compound has the molecular formula C15H10N2O2. Its structure features a quinoline backbone with an anilino substituent at the 6-position, which contributes to its unique reactivity and biological effects. The compound's ability to interact with various biological molecules enhances its potential as a therapeutic agent.

1. Inhibition of Soluble Guanylate Cyclase:

this compound acts primarily as an inhibitor of soluble guanylate cyclase (sGC), an enzyme that converts GTP to cyclic guanosine monophosphate (cGMP). This inhibition leads to reduced cGMP levels in cells, which is significant in various physiological processes such as vasodilation and platelet activation .

2. Modulation of Calcium Signaling:

The compound has been shown to block the release of intracellular calcium and inhibit the production of leukotrienes, lipid mediators involved in inflammatory responses. This property suggests potential applications in treating conditions like asthma and allergic reactions.

3. Effects on Platelet Function:

Research indicates that this compound can inhibit platelet activation by reducing cGMP levels, thereby increasing platelet reactivity. This effect is critical for understanding its role in thrombotic diseases .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Effect | Potential Applications |

|---|---|---|

| Inhibition of sGC | Reduces cGMP levels leading to decreased vasodilation | Cardiovascular diseases |

| Calcium Signaling Block | Inhibits intracellular calcium release | Anti-inflammatory therapies |

| Platelet Activation Inhibition | Reduces platelet activation via cGMP modulation | Thrombotic disorders |

| Antineoplastic Activity | Induces apoptosis in cancer cells through DNA cleavage | Cancer treatment |

Case Studies and Research Findings

-

Anti-Leukemic Activity:

A study demonstrated that this compound exhibits selective cytotoxicity against certain leukemia cell lines while sparing normal cells. The mechanism involves apoptosis induction through DNA damage pathways. -

Cellular Senescence Induction:

In research involving human diploid fibroblasts, treatment with LY83583 led to the induction of cellular senescence characterized by the upregulation of p21, a cyclin-dependent kinase inhibitor. This finding suggests its potential role in cancer therapy by inducing senescence in tumor cells . -

Impact on Nitric Oxide Signaling:

The compound has been implicated in studies focusing on nitric oxide signaling pathways, where it inhibits nitric oxide-induced cGMP formation, further elucidating its role in vascular biology and potential therapeutic implications for conditions influenced by nitric oxide signaling .

Eigenschaften

IUPAC Name |

6-anilinoquinoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-13-9-12(17-10-5-2-1-3-6-10)15(19)11-7-4-8-16-14(11)13/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIJYWUWLNHKNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238488 | |

| Record name | 6-Anilino-5,8-quinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91300-60-6 | |

| Record name | 6-(Phenylamino)-5,8-quinolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91300-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Anilino-5,8-quinolinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091300606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Anilino-5,8-quinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Anilinoquinoline-5,8-quinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-(Phenylamino)-5,8-quinolinedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD9FS56333 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.